[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone is a complex organic compound that features a unique combination of pyrazole, piperidine, and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Allopurinol Related Compounds: Pyrazole derivatives used in pharmaceuticals.
Piperacillin Related Compounds: Piperidine derivatives used as antibiotics.
Uniqueness
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone stands out due to its unique combination of three different ring systems, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Properties
IUPAC Name |
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-14-12-23-24-18(14)15-6-5-11-25(13-15)20(26)17-8-4-3-7-16(17)19-21-9-10-22-19/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYFZUPSJKHARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.